molecular formula C34H24N2O4 B15019939 benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate

benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate

Katalognummer: B15019939
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: NLXXZPKSOJYWFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various bases and acids for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyl benzoate: A simpler ester with similar structural features but lacking the complex imine and benzoyloxy groups.

    Ethyl benzoate: Another ester with a simpler structure, used in various industrial applications.

Uniqueness

4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL BENZOATE is unique due to its complex structure, which imparts specific chemical and physical properties. This complexity allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.

Eigenschaften

Molekularformel

C34H24N2O4

Molekulargewicht

524.6 g/mol

IUPAC-Name

[4-[[4-[(4-benzoyloxyphenyl)methylideneamino]phenyl]iminomethyl]phenyl] benzoate

InChI

InChI=1S/C34H24N2O4/c37-33(27-7-3-1-4-8-27)39-31-19-11-25(12-20-31)23-35-29-15-17-30(18-16-29)36-24-26-13-21-32(22-14-26)40-34(38)28-9-5-2-6-10-28/h1-24H

InChI-Schlüssel

NLXXZPKSOJYWFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.